2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

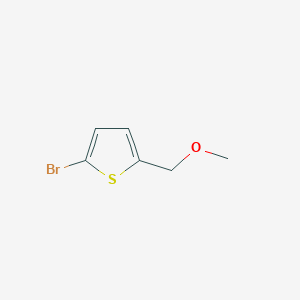

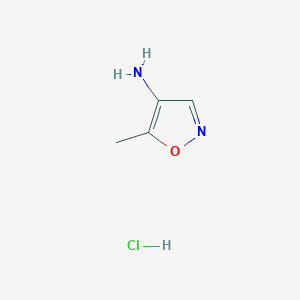

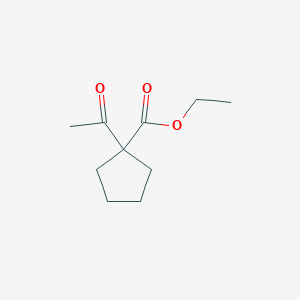

“2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “7-acetyl-4-methyl-1,4-benzoxazin-3-one” and has a molecular weight of 191.18 g/mol .

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-”, has been reviewed in various studies . The most commonly used method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .Molecular Structure Analysis

The molecular structure of “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” includes 15 heavy atoms and has a complexity of 290 . The compound has a topological polar surface area of 46.6 Ų .Chemical Reactions Analysis

The chemical reactions involving “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” are part of the synthesis process. For instance, the reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl gives the desired benzoxazinones in moderate yields .Physical And Chemical Properties Analysis

“2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” has a molecular weight of 205.21 g/mol and an exact mass of 205.07389321 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .科学的研究の応用

Anti-Inflammatory and Analgesic Properties

Benzoxazinone derivatives, including 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, have been reported to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain.

Antifungal Activity

These compounds have also shown antifungal properties . This suggests they could be used in the development of new antifungal medications, which are crucial in treating fungal infections in humans and in agricultural settings.

Neuroprotective Properties

Benzoxazinone derivatives have demonstrated neuroprotective activities . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antibacterial Activity

These compounds have been found to exhibit antibacterial activities . This suggests they could be used in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.

Antineoplastic Agent

Benzoxazinone derivatives have been used as antineoplastic agents . This means they have the potential to inhibit the growth of tumors, making them a possible option for cancer treatment.

Enzyme Inhibitor

These compounds have been used as enzyme inhibitors . This suggests they could be used in the development of drugs that need to inhibit the action of specific enzymes.

7. Synthesis of Other Medicinally Important Compounds The structure of benzoxazinone derivatives serves as a basic skeleton for the synthesis of many other medicinally important compounds . This makes them valuable in pharmaceutical research and drug development.

Industrial Applications

Apart from their medicinal uses, benzoxazinone derivatives also have industrial applications . They are used in the synthesis of other complex organic compounds, contributing to various industrial processes.

Safety and Hazards

特性

IUPAC Name |

7-acetyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYAUKMPJWHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517898 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- | |

CAS RN |

84330-84-7 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)